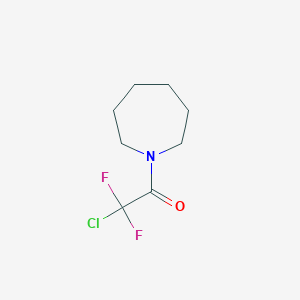
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone (1-Azepanyl-difluoro-chloro-ethanone) is an organic compound belonging to the family of azepanyl compounds. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other organic compounds. This compound has been extensively studied for its various biological activities, including its antimicrobial, anti-inflammatory, and antifungal properties. Furthermore, 1-Azepanyl-difluoro-chloro-ethanone has been used in the synthesis of a number of pharmaceuticals, such as thienamycin and cephalosporins.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation Efforts
Persistent Organic Pollutants : Research on compounds like DDT and DDE, which share characteristics of persistence and bioaccumulation with many organohalides, emphasizes the environmental and health impacts of such chemicals. Studies have investigated their endocrine-disrupting effects and implications for wildlife and human health, contributing to our understanding of the environmental persistence and toxicity of similar compounds (Burgos-Aceves et al., 2021).
Emerging Organic Pollutants : The environmental distribution and health risks of novel fluorinated alternatives to legacy pollutants have been reviewed, underlining the importance of finding replacements for environmentally persistent chemicals. This research outlines the sources, environmental effects, and the need for further toxicological studies on these compounds, which is relevant for assessing the impact of new chemicals introduced into the environment (Wang et al., 2019).
Chemical Reactivity and Applications
- Azepane-based Motifs in Drug Discovery : Azepane, a structural component relevant to our compound of interest, has been explored for its variety of pharmacological properties. Azepane-based compounds are identified for their therapeutic potential across a wide range of applications, including anticancer, anti-tubercular, and antimicrobial activities. This highlights the structural diversity and utility of azepane-containing analogs in medicinal chemistry, providing a context for the potential applications of related structures (Zha et al., 2019).
Bioremediation and Environmental Safety
- Bioremediation of Contaminated Soils : Studies on the bioremediation of soils contaminated with organohalides like DDT emphasize the potential of microbial degradation to reduce soil concentrations of persistent pollutants. This research sheds light on the mechanisms, effectiveness, and challenges of bioremediation techniques, which are crucial for developing strategies to mitigate the environmental impact of similar chemicals (Foght et al., 2001).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-chloro-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOPVBTIOBFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)
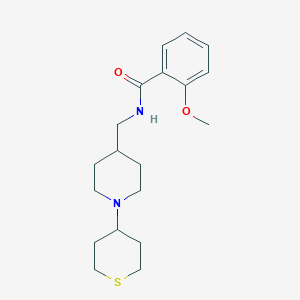
![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)
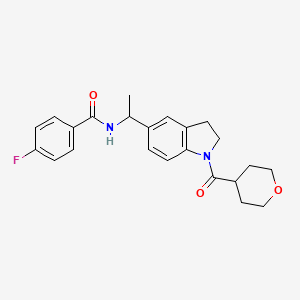

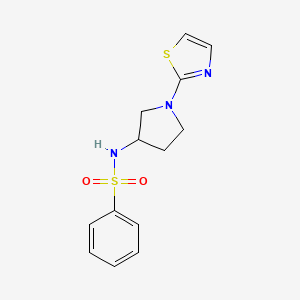


![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)
![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)
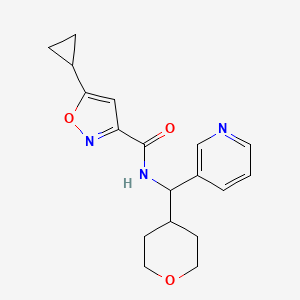

![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)